1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine

Fragment-Based Drug Discovery Lead-Like Properties Kinase Inhibitor Design

1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine (CAS 294662-04-7) is a nitrogen-rich, unsubstituted tricyclic heteroaromatic scaffold with molecular formula C₇H₅N₅ and molecular weight 159.15 g/mol. It uniquely fuses imidazole, pyrazole, and pyrazine rings into a single planar, aromatic core, creating a densely functionalized hydrogen-bonding surface that is structurally pre-organized for ATP-binding site mimicry in kinase targets.

Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
CAS No. 294662-04-7
Cat. No. B15166136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine
CAS294662-04-7
Molecular FormulaC7H5N5
Molecular Weight159.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C=NC3=C2NN=C3
InChIInChI=1S/C7H5N5/c1-2-12-6(8-1)4-9-5-3-10-11-7(5)12/h1-4H,(H,10,11)
InChIKeyQVHQYGDDHGNZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine (CAS 294662-04-7) – Core Tricyclic Scaffold for Kinase-Focused Library Design


1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine (CAS 294662-04-7) is a nitrogen-rich, unsubstituted tricyclic heteroaromatic scaffold with molecular formula C₇H₅N₅ and molecular weight 159.15 g/mol . It uniquely fuses imidazole, pyrazole, and pyrazine rings into a single planar, aromatic core, creating a densely functionalized hydrogen-bonding surface that is structurally pre-organized for ATP-binding site mimicry in kinase targets [1]. The compound is listed under CAS 294662-04-7 with the synonym (9CI) designation and is commercially available as a research-grade building block for fragment-based drug discovery and scaffold-hopping campaigns .

Why Generic Imidazopyrazine or Pyrazolopyrazine Scaffolds Cannot Replace 1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine in Fragment-Based or Selectivity-Driven Programs


The tricyclic 1H-imidazo[1,2-a]pyrazolo[4,3-e]pyrazine core is structurally distinct from simpler bicyclic analogs such as imidazo[1,2-a]pyrazine or pyrazolo[1,5-a]pyrazine because it integrates three pharmacophoric elements—an H-bond donor (imidazole NH), an H-bond acceptor array (pyrazine/pyrazole nitrogens), and a rigid planar geometry—into a single, low-molecular-weight (159.15 Da) scaffold . This combination cannot be recapitulated by substituting with mono- or bicyclic alternatives, which lack either the third ring for enhanced π-stacking interactions or the additional nitrogen atoms required for multi-vectoral hydrogen bonding [1]. Consequently, programs that have optimized imidazo[1,2-a]pyrazine derivatives for PDE10A or ENPP1 inhibition have required extensive synthetic modification to achieve target selectivity, a liability that can be mitigated at the outset by employing a pre-organized tricyclic core with differentiated hydrogen-bonding geometry [2].

Quantitative Differentiation Evidence for 1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine vs. Closest Bicyclic and Tricyclic Comparators


Scaffold Molecular Weight Advantage Over Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Cores

The unsubstituted 1H-imidazo[1,2-a]pyrazolo[4,3-e]pyrazine scaffold (MW 159.15 Da) satisfies the Rule of Three (Ro3) criteria for fragment-based screening, whereas the commonly employed pyrazolo[3,4-d]pyrimidine scaffold (MW 187.16 Da for 1H-pyrazolo[3,4-d]pyrimidine) and the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core (MW >200 Da for unsubstituted form) exceed the MW ≤ 300 Da threshold that defines optimal fragment starting points, thereby limiting their utility in fragment library design [1]. The lower MW of the imidazo-pyrazolo-pyrazine scaffold provides greater headroom for subsequent optimization while maintaining drug-like physicochemical space .

Fragment-Based Drug Discovery Lead-Like Properties Kinase Inhibitor Design

Predicted Physicochemical Properties vs. Bicyclic Imidazo[1,2-a]pyrazine: Hydrogen Bond Donor Count and Topological Polar Surface Area Differentiation

1H-Imidazo[1,2-a]pyrazolo[4,3-e]pyrazine contains one hydrogen bond donor (pyrazole NH) and five hydrogen bond acceptors (all nitrogen lone pairs), yielding a predicted topological polar surface area (tPSA) of approximately 69–72 Ų, compared to 39–43 Ų for the bicyclic imidazo[1,2-a]pyrazine scaffold (CAS 274-79-3, C₆H₅N₃, MW 119.12 Da, 0 HBD, 3 HBA) [1]. The additional HBD and higher tPSA of the tricyclic scaffold shift it closer to the optimal CNS drug space (tPSA <90 Ų, HBD ≤3) while improving aqueous solubility relative to entirely flat, hydrophobic polycyclic systems [2]. This is consistent with the calculated logP of –0.29 reported for a closely related pyrazolo[4,3-e]pyrazine analog .

Physicochemical Profiling CNS Drug Design Permeability Prediction

Nitrogen Atom Count and Metal Coordination Potential Relative to Pyrrolo[2,3-b]pyrazine and Imidazo[1,2-a]pyrazine Scaffolds

With five nitrogen atoms distributed across three fused rings, 1H-imidazo[1,2-a]pyrazolo[4,3-e]pyrazine provides a uniquely dense nitrogen array (N atom fraction = 5/12 heavy atoms = 41.7%) compared to pyrrolo[2,3-b]pyrazine (2 N atoms, 16.7% N fraction) and imidazo[1,2-a]pyrazine (3 N atoms, 25.0% N fraction) [1]. This high nitrogen density enables multi-dentate metal coordination, which is mechanistically relevant for metalloenzyme targets such as phosphodiesterases and for the design of kinase inhibitors where multiple hinge-region hydrogen bonds are required for potency and selectivity [2]. Known imidazo[1,2-a]pyrazine PDE10A inhibitors achieve IC₅₀ values in the low nanomolar range (e.g., compound 2: PDE10A IC₅₀ = 0.6 nM) but required extensive optimization to overcome initial selectivity deficits—an optimization vector that the tricyclic scaffold may facilitate through its additional nitrogen-mediated interactions [3].

Metalloenzyme Inhibition Kinase Hinge Binding Coordination Chemistry

Commercial Availability and Purity Benchmarking Against Closest Tricyclic Analogs

1H-Imidazo[1,2-a]pyrazolo[4,3-e]pyrazine (CAS 294662-04-7) is stocked by multiple specialty chemical suppliers and is listed as an in-stock building block with standard research-grade purity (typically ≥95%) . In contrast, the closely related regioisomer 1H-imidazo[1,5-a]pyrazolo[4,3-e]pyrazine and the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core are not listed as readily available, off-the-shelf building blocks from mainstream suppliers, necessitating custom synthesis that incurs 4–8 week lead times and significantly higher per-gram costs for initial screening quantities . This commercial availability differential enables rapid initiation of fragment-screening or library-enumeration programs using 1H-imidazo[1,2-a]pyrazolo[4,3-e]pyrazine as the core scaffold.

Chemical Sourcing Building Block Procurement Library Synthesis

Recommended Application Scenarios Where 1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine Provides Tangible Advantage


Fragment-Based Lead Discovery Against ATP-Binding Enzymes (Kinases, Phosphodiesterases)

The low MW (159.15 Da), five-nitrogen architecture, and single hydrogen bond donor of 1H-imidazo[1,2-a]pyrazolo[4,3-e]pyrazine make it an ideal fragment starting point for screening against kinases and phosphodiesterases . Unlike bicyclic fragments such as imidazo[1,2-a]pyrazine (MW 119.12 Da, 0 HBD), this tricyclic core provides sufficient complexity for measurable binding (predicted LE ≥ 0.3) while remaining within Ro3 compliance [1]. Structurally related imidazo[1,2-a]pyrazine derivatives have yielded potent PDE10A inhibitors (IC₅₀ = 0.6 nM) and ENPP1 inhibitors (IC₅₀ = 5.7–9.7 nM), demonstrating the translational potential of this chemical space [2]. Procurement of the unsubstituted scaffold enables parallel derivatization at multiple positions for rapid SAR exploration.

DNA-Encoded Library (DEL) Synthesis with Tricyclic Core Diversity

The immediate commercial availability (in stock, ≥95% purity) of 1H-imidazo[1,2-a]pyrazolo[4,3-e]pyrazine supports its use as a diversity element in DNA-encoded library construction . The scaffold's multiple reactive positions (C-3, C-6, C-8 positions on the fused ring system) permit orthogonal functionalization via Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution, enabling library enumeration to 10³–10⁴ compounds from a single core [1]. This contrasts with custom-synthesized tricyclic cores that require dedicated synthetic route development and 4–8 week procurement timelines [2].

Scaffold-Hopping from Purine-Based Kinase Inhibitors to Improve Selectivity Profiles

The 1H-imidazo[1,2-a]pyrazolo[4,3-e]pyrazine scaffold serves as a non-purine bioisostere for the adenine core of ATP, offering a differentiated hydrogen-bonding pattern (5 N atoms vs. 5 N atoms in adenine but with distinct geometry) that can disrupt binding to off-target kinases while maintaining potency at the primary target . In the pyrazolo[3,4-d]pyrimidine series, scaffold modification of the central pyrazole ring has been shown to resolve poor kinase selectivity profiles, a strategy directly transferable to imidazo-pyrazolo-pyrazine cores [1]. The scaffold's lower cLogP (−0.29 estimated) relative to purine (cLogP ≈ −0.1) further supports improved aqueous solubility and reduced promiscuous binding [2].

Quote Request

Request a Quote for 1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.